

# physical and chemical properties of 2-(3-Amino-4-chlorobenzoyl)benzoic acid

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## Compound of Interest

Compound Name: 2-(3-Amino-4-chlorobenzoyl)benzoic acid

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## An In-depth Technical Guide to 2-(3-Amino-4-chlorobenzoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-(3-Amino-4-chlorobenzoyl)benzoic acid** (ACBA), a key intermediate in the synthesis of pharmaceuticals and a known impurity in the diuretic drug chlorthalidone. This document collates available data on its spectral characteristics, synthesis, and safety profile. While direct biological activity and specific signaling pathway involvement of ACBA are not extensively documented, its utility as a precursor for a fluorescent reporter of Protein Kinase C (PKC) activity is a notable application in biochemical research. Detailed experimental protocols for its synthesis and analysis are also presented to support further investigation and application of this compound.

### Chemical and Physical Properties

**2-(3-Amino-4-chlorobenzoyl)benzoic acid** is a complex aromatic molecule containing amino, chloro, and carboxylic acid functional groups. These features contribute to its specific chemical reactivity and physical properties.

Table 1: Physical and Chemical Properties of **2-(3-Amino-4-chlorobenzoyl)benzoic acid**

Property	Value	Reference(s)
IUPAC Name	2-(3-Amino-4-chlorobenzoyl)benzoic acid	[1][2]
Synonyms	o-(3-Amino-4-chlorobenzoyl)-benzoic acid; 2-[(3-Amino-4-chlorophenyl)carbonyl]benzoic acid; 3'-Amino-4'-chloro-o-benzoylbenzoic acid; 4-Chloro-3-aminobenzophenone-2'-carboxylic acid; NSC 74496	[3]
CAS Number	118-04-7	[2]
Molecular Formula	C <sub>14</sub> H <sub>10</sub> ClNO <sub>3</sub>	[2]
Molecular Weight	275.69 g/mol	[4]
Appearance	Neat solid	[3]
Melting Point	Not definitively reported	
Boiling Point	Not available	[5]
pKa	Not definitively reported	
Solubility	Information on quantitative solubility in common solvents is limited. General solubility is expected in organic solvents.	

## Spectral Data

The structural features of **2-(3-Amino-4-chlorobenzoyl)benzoic acid** can be elucidated through various spectroscopic techniques.

- Infrared (IR) Spectroscopy: The IR spectrum of ACBA is characterized by absorption bands corresponding to its functional groups. Key expected peaks include those for the N-H

stretching of the primary amine, C=O stretching of the ketone and carboxylic acid, O-H stretching of the carboxylic acid, and C-Cl stretching.[6]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra with peak assignments for ACBA are not readily available in the public domain, theoretical  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra can be predicted. The  $^1\text{H}$  NMR spectrum would show distinct signals for the aromatic protons and the amine and carboxylic acid protons. The  $^{13}\text{C}$  NMR spectrum would display signals for the carbonyl carbons, the aromatic carbons, and the carbon atoms bonded to chlorine and nitrogen.
- Mass Spectrometry (MS): The mass spectrum of ACBA would show the molecular ion peak and fragmentation patterns consistent with its structure.[7] Common fragmentation would likely involve the loss of water, carbon monoxide, and cleavage at the benzoyl linkage.

## Synthesis and Purification

Several synthetic routes for **2-(3-Amino-4-chlorobenzoyl)benzoic acid** have been reported, primarily involving the reduction of the corresponding nitro compound, 2-(4-chloro-3-nitrobenzoyl)benzoic acid.

## Experimental Protocol: Synthesis via Catalytic Hydrogenation

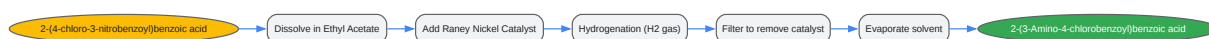
This protocol is based on the catalytic reduction of 2-(4-chloro-3-nitrobenzoyl)benzoic acid.

Materials:

- 2-(4-chloro-3-nitrobenzoyl)benzoic acid
- Raney Nickel (catalyst)
- Ethyl acetate (solvent)
- Hydrogen gas
- Filtration apparatus
- Rotary evaporator

## Procedure:

- In a suitable reaction vessel, dissolve 2-(4-chloro-3-nitrobenzoyl)benzoic acid in ethyl acetate.
- Add a catalytic amount of Raney Nickel to the solution.
- Pressurize the vessel with hydrogen gas to the recommended pressure.
- Stir the reaction mixture at room temperature for 1-5 hours.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
- Upon completion, carefully filter the reaction mixture to remove the Raney Nickel catalyst.
- Wash the catalyst with a small amount of ethyl acetate.
- Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- The crude product can be further purified by recrystallization from an appropriate solvent.



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**Figure 1.** General workflow for the synthesis of **2-(3-Amino-4-chlorobenzoyl)benzoic acid** via catalytic hydrogenation.

## Analytical Methods

The purity and identity of **2-(3-Amino-4-chlorobenzoyl)benzoic acid** can be confirmed using High-Performance Liquid Chromatography (HPLC).

## Experimental Protocol: HPLC Analysis

## Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column

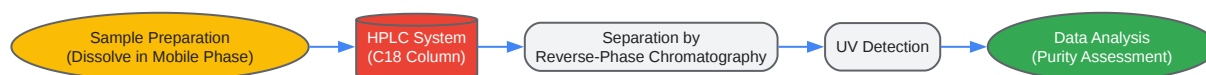
Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or Formic acid (for mobile phase modification)

Procedure:

- Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of phosphoric acid or formic acid to improve peak shape. The exact ratio should be optimized for the specific column and system.
- Standard Solution Preparation: Prepare a standard solution of **2-(3-Amino-4-chlorobenzoyl)benzoic acid** of known concentration in the mobile phase.
- Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a similar concentration as the standard solution.
- Chromatographic Conditions:
  - Column: C18 reverse-phase column (e.g., 5  $\mu$ m particle size, 4.6 x 250 mm)
  - Mobile Phase: Isocratic or gradient elution with an acetonitrile/water mixture.
  - Flow Rate: Typically 1.0 mL/min.
  - Detection: UV detection at a wavelength determined by the UV spectrum of the compound.
  - Injection Volume: Typically 10-20  $\mu$ L.

- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time of the peak in the sample chromatogram should match that of the standard. Purity can be assessed by the area percentage of the main peak.



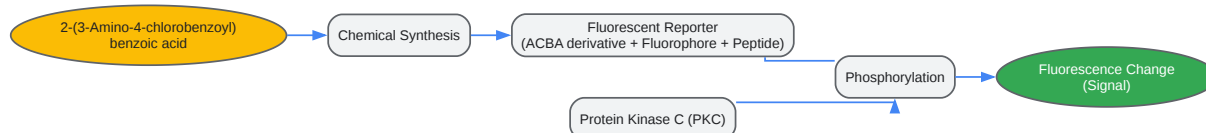
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**Figure 2.** General workflow for HPLC analysis.

## Biological Context and Applications

### Intermediate for a Protein Kinase C (PKC) Fluorescent Reporter

A significant application of **2-(3-Amino-4-chlorobenzoyl)benzoic acid** is its use as a synthetic intermediate in the preparation of a fluorescent reporter for Protein Kinase C (PKC) activity.[3] PKC is a family of enzymes that are critical in various cellular signaling pathways, and fluorescent reporters are valuable tools for studying their activity in real-time within living cells. The synthesis involves modifying ACBA to incorporate a fluorophore and a peptide sequence that is a substrate for PKC. Upon phosphorylation by PKC, the fluorescent properties of the reporter molecule change, allowing for the detection of kinase activity.



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**Figure 3.** Logical relationship of ACBA in the synthesis of a PKC fluorescent reporter.

## Chlorthalidone Impurity

**2-(3-Amino-4-chlorobenzoyl)benzoic acid** is recognized as a process-related impurity in the manufacturing of chlorthalidone, a diuretic medication used to treat high blood pressure and edema.[1] Its presence in the final drug product needs to be monitored and controlled to ensure the safety and efficacy of the medication.

## Safety and Handling

Based on available safety data, **2-(3-Amino-4-chlorobenzoyl)benzoic acid** is considered an irritant.[5]

- Hazard Statements:
  - Causes skin irritation.
  - Causes serious eye irritation.
  - May cause respiratory irritation.
- Precautionary Measures:
  - Wear protective gloves, protective clothing, and eye/face protection.
  - Avoid breathing dust/fume/gas/mist/vapors/spray.
  - Use only in a well-ventilated area.
  - In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

It is crucial to handle this compound in a laboratory setting with appropriate personal protective equipment and to consult the full Safety Data Sheet (SDS) before use.

## Conclusion

**2-(3-Amino-4-chlorobenzoyl)benzoic acid** is a valuable chemical intermediate with important applications in the development of research tools for studying signal transduction pathways. While a comprehensive dataset of its physical and biological properties is still developing, this guide provides a solid foundation for researchers and drug development professionals working

with this compound. Further studies are warranted to fully characterize its properties, particularly its solubility in various solvents and its potential for direct biological activity. The detailed protocols provided herein for its synthesis and analysis will aid in ensuring the quality and consistency of this compound in future research and development endeavors.

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